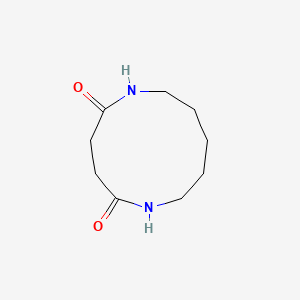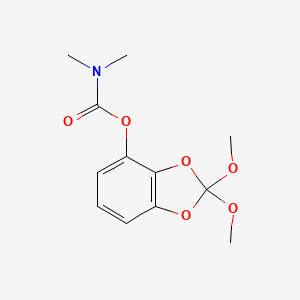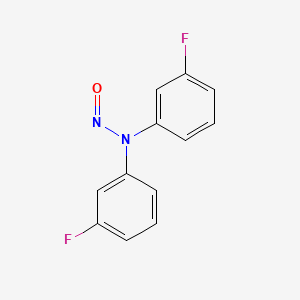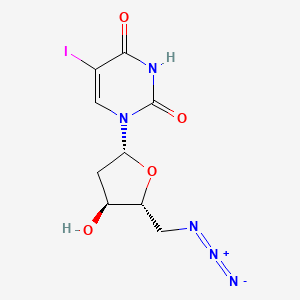
1,6-Diazacycloundecane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazacycloundecane-2,5-dione is a cyclic diamide compound with a 12-membered ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of two nitrogen atoms and two carbonyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diazacycloundecane-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of linear precursors containing amide and amine functionalities. The reaction typically requires specific conditions, such as the presence of a base or acid catalyst, to facilitate the cyclization process. For example, the reaction of a diamine with a diacid chloride under basic conditions can yield the desired cyclic diamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,6-Diazacycloundecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
1,6-Diazacycloundecane-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,6-diazacycloundecane-2,5-dione involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its cyclic structure allows for specific interactions with enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6-diazacycloundecane-2,5-dione include other cyclic diamides and heterocycles, such as:
- 1,3-Dioxane
- 1,3-Dithiane
- 1,3-Oxathiane
Uniqueness
This compound is unique due to its 12-membered ring structure, which imparts distinct chemical properties and reactivity. Compared to smaller cyclic diamides, it offers greater flexibility and potential for forming diverse derivatives. Its ability to form stable coordination complexes with metal ions also sets it apart from other similar compounds .
Properties
CAS No. |
57531-05-2 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1,6-diazacycloundecane-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c12-8-4-5-9(13)11-7-3-1-2-6-10-8/h1-7H2,(H,10,12)(H,11,13) |
InChI Key |
OXWMWPUJBVQELN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)CCC(=O)NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)







![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
stannane](/img/structure/B14609382.png)


